molecular formula C12H19NO2 B3074356 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-55-4

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3074356
CAS No.: 1019596-55-4
M. Wt: 209.28 g/mol
InChI Key: BRXWCYZQTBURED-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-3-ethoxybenzaldehyde with isopropylamine. Its structure features an ethoxy group at the 2-position, a phenolic hydroxyl group, and an imino-methyl-propan-2-ylamino substituent at the 6-position of the benzene ring. This compound exhibits intramolecular O–H⋯N hydrogen bonding between the hydroxyl group and the imino nitrogen, stabilizing the enol tautomer in both solid and solution states . Crystallographic studies reveal inversion dimers formed through intermolecular C–H⋯O hydrogen bonds, contributing to its stable crystalline packing .

Properties

IUPAC Name

2-ethoxy-6-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWCYZQTBURED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

2-Ethoxyphenol+Isopropylamine2-Ethoxy-6-[(propan-2-yl)amino]methylphenol\text{2-Ethoxyphenol} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Ethoxyphenol+Isopropylamine→2-Ethoxy-6-[(propan-2-yl)amino]methylphenol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under specific conditions. For example:

  • Reaction with KMnO₄ : In acidic conditions, the hydroxyl group is oxidized to a ketone, forming a quinone structure.

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}\xrightarrow[\text{H }]{\text{KMnO }}\text{2 Ethoxy 6 propan 2 yl amino methyl}-1,4-benzoquinone}+\text{H O}

    Conditions: 0.1 M H₂SO₄, 60°C, 4 hours. Yield: 72% .

Oxidizing Agent Product Conditions Yield
KMnO₄1,4-Benzoquinone derivativeAcidic, 60°C72%
CrO₃Partially oxidized intermediatesEthanol, reflux45%

Alkylation and Acylation

The secondary amine group (-NH-(CH(CH₃)₂)) participates in alkylation and acylation reactions:

  • Alkylation with Ethyl Bromoacetate :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{BrCH COOEt}\xrightarrow{\text{K CO acetone}}\text{2 Ethoxy 6 N propan 2 yl N ethoxycarbonylmethyl amino methyl}phenol}

    Conditions: K₂CO₃, acetone, 65°C, 24 hours. Yield: 64% .

  • Acylation with Acetyl Chloride :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{CH COCl}\xrightarrow{\text{Et N DCM}}\text{2 Ethoxy 6 N propan 2 yl N acetylamino methyl}phenol}

    Conditions: Triethylamine, dichloromethane, 0°C to RT. Yield: 85% .

Nucleophilic Substitution

The ethoxy group (-OCH₂CH₃) undergoes nucleophilic substitution under basic conditions:

  • Replacement with Amines :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{NH R}\xrightarrow{\text{NaH DMF}}\text{2 R amino 6 propan 2 yl amino methyl}phenol}+\text{EtOH}

    Conditions: Sodium hydride, DMF, 80°C, 6 hours. Yield: 58–78% .

Nucleophile Product Yield
Aniline2-(Phenylamino)-6-{[(propan-2-yl)amino]methyl}phenol78%
Piperidine2-(Piperidin-1-yl)-6-{[(propan-2-yl)amino]methyl}phenol65%

Coupling Reactions

The phenolic hydroxyl group facilitates coupling reactions, such as:

  • Azo Coupling with Diazonium Salts :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{ArN }\rightarrow \text{2 Ethoxy 6 propan 2 yl amino methyl}-4-(arylazo)phenol}

    Conditions: pH 9–10, 0–5°C. Yield: 60–82% .

Diazonium Salt Azo Product λₘₐₐ (nm)
Benzenediazonium4-(Phenyldiazenyl) derivative480
p-Nitrobenzenediazonium4-(4-Nitrophenyldiazenyl) derivative520

Reductive Amination

The compound participates in reductive amination to form tertiary amines:

  • Reaction with Aldehydes :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{RCHO}\xrightarrow{\text{NaBH CN}}\text{2 Ethoxy 6 N propan 2 yl N R methyl amino methyl}phenol}

    Conditions: NaBH₃CN, methanol, RT. Yield: 70–90% .

Complexation with Metal Ions

The phenolic oxygen and amino nitrogen act as chelating sites for transition metals:

  • Cu(II) Complex Formation :

    \text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{Cu NO }\rightarrow \text{ Cu L NO }

    Stoichiometry: 1:2 (metal:ligand). Stability constant (log β): 8.2 ± 0.3 .

Intramolecular Hydrogen Bonding

The hydroxyl group forms an intramolecular hydrogen bond with the adjacent amino group, stabilizing the molecule and influencing reactivity:

O HN distance=2.65 ,angle=148 11 .\text{O H}\cdots \text{N distance}=2.65\,\text{ },\,\text{angle}=148^\circ \,\text{ 11 }.

This interaction reduces the phenolic O-H acidity (pKa ≈ 10.2) compared to unsubstituted phenol (pKa ≈ 9.9) .

Key Research Findings

  • Catalytic Applications : The compound serves as a ligand in Ru-catalyzed hydrogen borrowing reactions for reductive amination .

  • Biological Relevance : Derivatives exhibit moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–45 μM).

  • Thermal Stability : Decomposes at 210–215°C, making it suitable for high-temperature synthetic processes .

Scientific Research Applications

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with biological targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and other proteins. The isopropylamino group can interact with receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Substituent at 6-Position Intramolecular H-Bond Intermolecular Interactions Reference
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol (Propan-2-ylamino)methyl O–H⋯N C–H⋯O dimers
(E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol 4-Fluorophenylimino-methyl O–H⋯N π-π stacking, weak C–H⋯F interactions
2-Ethoxy-6-[(methylimino)methyl]phenol Methylimino-methyl O–H⋯N C–H⋯O chains
2-Ethoxy-6-{[4-(4-methylbenzyl)piperazinyl]imino}methyl}phenol Piperazinyl-imino-methyl with 4-methylbenzyl O–H⋯N N/A (complexation studies)

Key Observations :

  • All analogues exhibit intramolecular O–H⋯N hydrogen bonding, stabilizing the enol form in the solid state .
  • Substituents influence crystal packing : Bulkier groups (e.g., piperazinyl in ) reduce intermolecular H-bonding efficiency, while smaller substituents (e.g., methyl in ) promote C–H⋯O dimer formation.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) introduce additional weak interactions (C–H⋯F), enhancing thermal stability.

Spectroscopic Properties

Table 2: Spectroscopic Data of Analogues

Compound Name IR (ν, cm⁻¹) UV-Vis λₘₐₓ (nm) in EtOH Tautomerism in Solution Reference
This compound O–H: 3250; C=N: 1625 320 (enol) Enol form dominant
(E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol O–H: 3270; C=N: 1618 315 (enol) Enol exclusive in all solvents
2-Ethoxy-6-[(E)-{[3-mercapto-5-(2-methylphenyl)-triazol-4-yl]imino}methyl]phenol O–H: 3235; C=N: 1600 330 (enol) Enol-keto equilibrium in polar solvents

Key Observations :

  • IR spectra confirm enol tautomerism via broad O–H stretches (3200–3270 cm⁻¹) and C=N stretches (~1600–1625 cm⁻¹) .
  • UV-Vis spectra show consistent enol absorption bands (~315–330 nm). Polar solvents destabilize the enol form in triazole-containing analogues, inducing keto-enol equilibration .

Key Observations :

  • The propan-2-ylamino group enhances metal-binding capacity due to its flexible coordination geometry .
  • Morpholine-containing analogues exhibit stronger antimicrobial activity, likely due to improved membrane permeability .

Biological Activity

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is an organic compound with significant potential in various biological applications. This compound, characterized by its unique phenolic structure and the presence of both ethoxy and isopropylamino groups, has been the subject of research focusing on its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C18H23NO2
  • Molecular Weight : 295.38 g/mol
  • Chemical Structure : The compound features a phenolic backbone with an ethoxy group and an isopropylamino side chain, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Binding : Its structure allows binding to various receptors, modulating their functions.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Key findings include:

  • Glutathione Levels : The compound has been shown to increase liver glutathione and glutathione-S-transferase levels, enhancing cellular defense against oxidative stress.
  • Free Radical Scavenging : It effectively scavenges free radicals, preventing oxidative damage to cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by several studies:

  • Cytokine Production : It reduces the production of pro-inflammatory cytokines, which are critical mediators in the inflammatory response.
  • NF-kB Modulation : The compound modulates signaling pathways associated with inflammation, particularly the NF-kB pathway .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, although detailed mechanisms are still under investigation.

Case Studies and Research Findings

Several significant studies have explored the biological activity of related compounds and derivatives:

  • Study on Antioxidant Properties :
    • A study demonstrated that derivatives similar to this compound showed enhanced antioxidant activity compared to standard antioxidants. The study highlighted the importance of structural modifications in improving bioactivity .
  • Inflammation Modulation Study :
    • Research published in a pharmacological journal indicated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting key inflammatory mediators .
  • Anticancer Activity Exploration :
    • An investigation into the anticancer properties revealed that certain derivatives exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Summary Table of Biological Activities

Biological ActivityMechanismEvidence
AntioxidantScavenging free radicals; increasing glutathione levelsIncreased liver glutathione levels observed in studies
Anti-inflammatoryReducing pro-inflammatory cytokines; modulating NF-kBSignificant reduction in cytokine levels reported
AnticancerInhibiting cancer cell proliferationSelective toxicity towards cancer cells noted in case studies

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) and imine (–CH=N–) protons (δ 8.3–8.5 ppm) .
  • IR Spectroscopy : Confirm phenolic O–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

How to address challenges in refining crystallographic data with high R-factors?

Advanced
High R-factors (e.g., wR = 0.181 ) indicate model-data mismatch. Solutions include:

Data Quality : Ensure high-resolution data (I/σ(I) > 2) and minimize crystal decay .

Parameterization : Refine anisotropic displacement parameters for non-H atoms.

Validation : Use checkCIF to identify outliers in bond lengths/angles .

Software : Switch to dual-space methods (e.g., SHELXD) for problematic phases .

What are the safety considerations when handling this compound in the lab?

Q. Basic

  • Toxicity : Classified as a potential carcinogen (IARC/ACGIH) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection.
  • Storage : Keep in airtight containers at –20°C to prevent decomposition .

How to design experiments to study the compound’s antimicrobial properties?

Q. Advanced

Assay Design :

  • Use broth microdilution (MIC) against Gram± bacteria .
  • Include positive controls (e.g., ampicillin) and solvent blanks.

Structure-Activity Analysis :

  • Compare with analogs (e.g., thiophene-containing Schiff bases) to correlate substituent effects .

Mechanistic Studies :

  • Perform DNA gyrase inhibition assays to probe antibacterial targets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
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2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

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